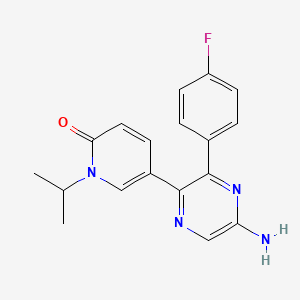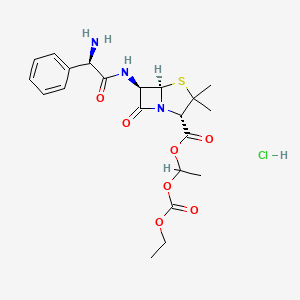
Bacampicillin hydrochloride
Overview
Description
Bacampicillin hydrochloride is a penicillin antibiotic and a prodrug of ampicillin. It is designed to improve the oral bioavailability of ampicillin, making it more effective when taken orally. This compound is rapidly hydrolyzed to ampicillin in the body, which then exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls .
Mechanism of Action
Target of Action
Bacampicillin hydrochloride is a prodrug of ampicillin . Its primary target is the bacterial cell wall. More specifically, it inhibits the biosynthesis of cell wall mucopeptides .
Mode of Action
This compound is microbiologically inactive. During absorption from the gastrointestinal tract, it is hydrolyzed by esterases present in the intestinal wall . This hydrolysis converts bacampicillin into its active form, ampicillin . Ampicillin then exerts a bactericidal action by inhibiting the biosynthesis of cell wall mucopeptides .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of bacterial cell walls. By inhibiting the formation of cell wall mucopeptides, bacampicillin disrupts the structural integrity of the bacterial cell wall, leading to cell death .
Pharmacokinetics
This compound is rapidly and almost completely absorbed . Peak absorption occurs 45 minutes to 1 hour after administration . This is faster than the peak absorption of ampicillin, which occurs at 2 hours . Peak serum levels after a 400-mg dose of bacampicillin are 6–8 µg/ml, and after an 800-mg dose, they are 11–14 µg/ml . These peak levels are twofold greater than those achieved with equimolar doses of ampicillin . The drug is metabolized in the liver , and 75% is eliminated as ampicillin in the urine within 8 hours .
Result of Action
The bactericidal action of this compound results in the death of susceptible bacteria, thereby helping to clear infections. It is used to treat various bacterial infections in the body, such as respiratory infections, skin and subcutaneous tissue infections, urinary tract infections, and acute uncomplicated gonococcal urethritis .
Action Environment
The action of this compound is influenced by the presence of esterases in the intestinal wall, which are necessary for the conversion of bacampicillin into its active form, ampicillin . The drug’s absorption and efficacy may also be affected by factors that influence gastrointestinal transit time and the activity of intestinal esterases.
Biochemical Analysis
Biochemical Properties
Bacampicillin hydrochloride is microbiologically inactive. It is absorbed following oral administration and during absorption from the gastrointestinal tract, it is hydrolyzed by esterases present in the intestinal wall . This hydrolysis converts this compound into its active form, ampicillin . Ampicillin exerts a bactericidal action through the inhibition of the biosynthesis of cell wall mucopeptides .
Cellular Effects
This compound, in its active form as ampicillin, has a broad spectrum of antimicrobial activity . It exerts its effects on various types of cells, particularly bacteria, by inhibiting the synthesis of their cell walls . This results in cell lysis and death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to ampicillin and the subsequent inhibition of bacterial cell wall synthesis . Ampicillin binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are involved in the final stages of assembling the bacterial cell wall, and their inhibition by ampicillin leads to cell lysis and death .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed from the gastrointestinal tract and is quickly cleaved by serum esterases to bioactive ampicillin . The pharmacokinetics of bacampicillin and ampicillin in the period 2.5–8 hr after their ingestion is virtually identical at equimolar doses .
Metabolic Pathways
This compound is metabolized in the body by esterases present in the intestinal wall . This metabolism is rapid and results in the conversion of this compound to its active form, ampicillin .
Transport and Distribution
This compound is absorbed following oral administration . During absorption from the gastrointestinal tract, it is hydrolyzed by esterases present in the intestinal wall . The resulting ampicillin is then distributed throughout the body to exert its antibacterial effects .
Subcellular Localization
As a prodrug, this compound is converted into ampicillin in the body, which then exerts its effects on bacteria . Ampicillin targets the cell wall of bacteria, specifically the penicillin-binding proteins located inside the bacterial cell wall . Therefore, the subcellular localization of this compound’s effects would be the bacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bacampicillin hydrochloride is synthesized through a semi-synthetic process. The synthesis involves the reaction of an azidopenicillin sodium salt with a mixed carbonate ester, which is prepared from acetaldehyde and ethyl chloroformate. The resulting ester is then reduced using hydrogen and a suitable catalyst to produce bacampicillin .
Industrial Production Methods: The industrial production of this compound involves the same synthetic route but on a larger scale. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bacampicillin hydrochloride undergoes hydrolysis during absorption from the gastrointestinal tract. This hydrolysis is catalyzed by esterases present in the intestinal wall, converting bacampicillin into its active form, ampicillin .
Common Reagents and Conditions:
Hydrolysis: Esterases in the gastrointestinal tract.
Reduction: Hydrogen and a suitable catalyst during synthesis.
Major Products Formed:
Scientific Research Applications
Bacampicillin hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study prodrug activation and drug delivery mechanisms.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Comparison with Similar Compounds
Ampicillin: The active form of bacampicillin hydrochloride.
Pivampicillin: Another prodrug of ampicillin with similar properties.
Amoxicillin: A related penicillin antibiotic with a broader spectrum of activity.
Comparison: this compound has improved oral bioavailability compared to ampicillin due to its prodrug nature. It is rapidly absorbed and hydrolyzed to ampicillin, resulting in higher and more consistent serum levels. Pivampicillin also shows similar bioavailability improvements, but bacampicillin has a more uniform absorption profile. Amoxicillin, while similar in structure and function, has a broader spectrum of activity and is often preferred for certain infections .
Properties
IUPAC Name |
1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O7S.ClH/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12;/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25);1H/t11?,13-,14-,15+,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVTXAGTHUECPN-ANBBSHPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50972-17-3 (Parent) | |
| Record name | Bacampicillin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045466 | |
| Record name | Bacampicillin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37661-08-8 | |
| Record name | Bacampicillin-hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37661-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bacampicillin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bacampicillin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(ethoxycarbonyl)oxy]ethyl [2S-[2α,5α,6β(S*)]]-6-(2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BACAMPICILLIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM034U953T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of bacampicillin hydrochloride?
A1: this compound itself is a prodrug, meaning it is inactive in its administered form. [] It is rapidly and completely hydrolyzed in vivo to ampicillin. [] Ampicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, , ] Specifically, it inhibits the transpeptidation reaction catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). [, , ] This inhibition weakens the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and bacterial death. [, , ]
Q2: How is this compound absorbed and metabolized in the body?
A2: this compound is administered orally and is well-absorbed from the gastrointestinal tract. [, , ] It undergoes rapid and complete hydrolysis to ampicillin, primarily in the intestinal wall and blood, before reaching the systemic circulation. [, , ] This results in higher blood and tissue levels of ampicillin compared to an equivalent dose of oral ampicillin. [, ]
Q3: How is this compound eliminated from the body?
A3: After conversion to ampicillin, it is primarily eliminated via renal excretion, with a small portion excreted in bile. [, ]
Q4: Does this compound affect the pharmacokinetics of other drugs?
A4: Co-administration of this compound with probenecid, a drug that inhibits renal tubular secretion, was found to limit the absorption of bacampicillin from the gastrointestinal tract in equids, suggesting a shared transport mechanism. [] This interaction highlights the potential for altered drug disposition when bacampicillin is co-administered with other drugs that utilize similar transport pathways.
Q5: What is known about the stability of this compound in aqueous solutions?
A5: Studies on the stability of this compound suspension have revealed that both total and dissolved this compound decrease over time in aqueous solutions. [] This suggests that precipitation of bacampicillin base occurs from the solution. [] The degradation rate of this compound in suspension was found to be faster compared to solutions, attributed to simultaneous degradation of both precipitated and dissolved forms. []
Q6: How does the formulation of this compound impact its bioavailability?
A6: Several studies have investigated different formulations of this compound to enhance its bioavailability and mask its bitter taste:* Microencapsulation: Microencapsulating this compound with polymers like ethylcellulose or Eudragit E 100 has been explored to mask its bitterness and control its release. [, , , ] The choice of polymer and coating thickness can significantly influence the dissolution rate and in vivo performance. [, , ]
Suppositories:* Studies on sustained-release suppositories using Witepsol bases and macrogol bases revealed that the choice of base can impact the drug's absorption and bioavailability. [, ] The addition of polymer electrolytes like pectic acid or chondroitin sulfate was found to prolong the absorption of this compound. []
Q7: What analytical methods are used to quantify this compound?
A7: Several methods have been employed for the analysis of this compound:* Microbiological Assay: This method utilizes the inhibition of bacterial growth by ampicillin, the active metabolite of bacampicillin, to determine its concentration. [] This method requires the hydrolysis of this compound to ampicillin before analysis. []* High-Performance Liquid Chromatography (HPLC): HPLC provides a sensitive and specific method for quantifying bacampicillin and its metabolites in various biological matrices. [] This method allows for the simultaneous determination of both the prodrug and its active metabolite. []
Q8: What are the mechanisms of resistance to this compound?
A9: Resistance to this compound, like other β-lactam antibiotics, primarily arises from:* Production of β-lactamases: These enzymes, produced by bacteria, hydrolyze the β-lactam ring of bacampicillin and ampicillin, rendering them ineffective. [, ]* Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity to bacampicillin and other β-lactams, decreasing their effectiveness. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


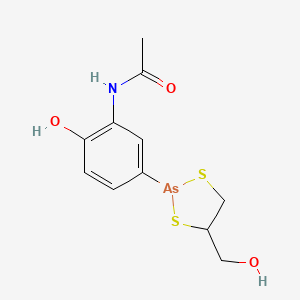
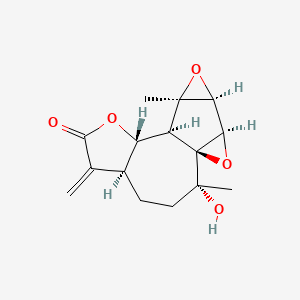
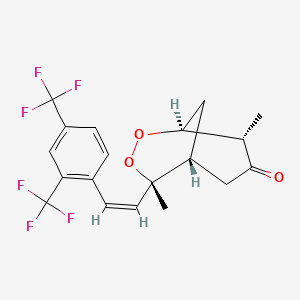
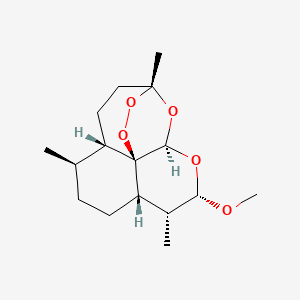
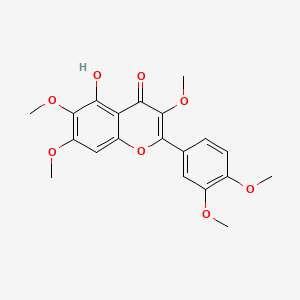
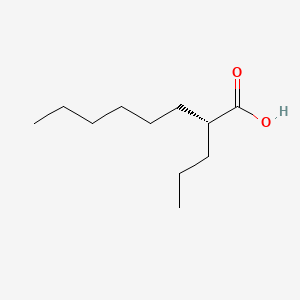
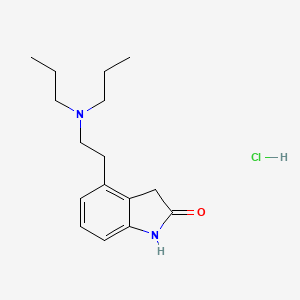
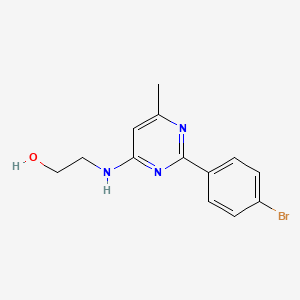
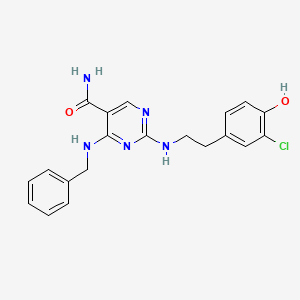
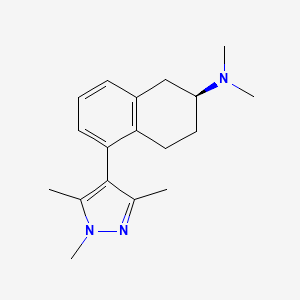
![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)
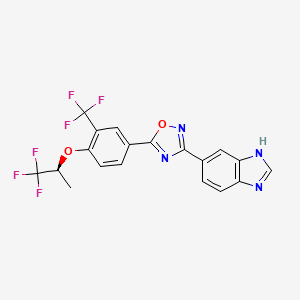
![3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B1667636.png)
